4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclopentyl group, and a morpholine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.
Attachment of the morpholine moiety: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and suitable electrophiles.
Final coupling step: The carboxamide functionality can be introduced through the reaction of the intermediate with appropriate carboxylic acid derivatives or activated esters.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary, but potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and catalysis.
Receptor binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Protein-protein interactions: The compound may disrupt or stabilize interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide: Lacks the morpholine moiety, which may affect its chemical reactivity and biological activity.
4-Amino-1-cyclopentyl-N-(2-piperidin-4-ylethyl)-1H-pyrazole-3-carboxamide: Contains a piperidine ring instead of morpholine, which may influence its pharmacological properties.
4-Amino-1-cyclopentyl-N-(2-pyrrolidin-4-ylethyl)-1H-pyrazole-3-carboxamide: Features a pyrrolidine ring, potentially altering its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c16-13-11-20(12-3-1-2-4-12)18-14(13)15(21)17-5-6-19-7-9-22-10-8-19/h11-12H,1-10,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBRVHNPOCXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCN3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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